Diethyl 5-(trifluoromethyl)pyridine-2,3-dicarboxylate
Overview
Description
Diethyl 5-(trifluoromethyl)pyridine-2,3-dicarboxylate is a chemical compound with the molecular formula C12H12F3NO4. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, along with two ester groups at the 2 and 3 positions of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 5-(trifluoromethyl)pyridine-2,3-dicarboxylate typically involves the reaction of 5-(trifluoromethyl)pyridine-2,3-dicarboxylic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to facilitate the esterification process. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors. The purification process may involve additional steps such as distillation and solvent extraction to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Diethyl 5-(trifluoromethyl)pyridine-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents like dichloromethane (CH2Cl2).
Major Products
The major products formed from these reactions include:
- Carboxylic acids from oxidation.
- Alcohols from reduction.
- Various substituted derivatives from substitution reactions .
Scientific Research Applications
Diethyl 5-(trifluoromethyl)pyridine-2,3-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of Diethyl 5-(trifluoromethyl)pyridine-2,3-dicarboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The ester groups facilitate binding to enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-(trifluoromethyl)pyridine: Similar structure but with a hydroxyl group instead of ester groups.
2,3-Dichloro-5-(trifluoromethyl)pyridine: Contains chlorine atoms instead of ester groups.
Uniqueness
Diethyl 5-(trifluoromethyl)pyridine-2,3-dicarboxylate is unique due to its combination of trifluoromethyl and ester groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Biological Activity
Diethyl 5-(trifluoromethyl)pyridine-2,3-dicarboxylate (DFMPDC) is a synthetic compound characterized by its unique molecular structure, which includes a pyridine ring substituted with a trifluoromethyl group and two ester functionalities. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemistry.
- Molecular Formula : C₁₂H₁₂F₃NO₄
- Molecular Weight : Approximately 291.23 g/mol
The presence of the trifluoromethyl group enhances the lipophilicity of the compound, facilitating its penetration through biological membranes. The ester groups are crucial for interactions with various biological targets, potentially modulating enzyme activity and receptor binding.
Antimicrobial Properties
Research indicates that DFMPDC exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in developing new antimicrobial agents. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.
Anticancer Activity
DFMPDC has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The compound's structural features contribute to its ability to interact with cellular targets involved in cancer progression.
The biological activity of DFMPDC is largely attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : DFMPDC has been shown to inhibit enzymes involved in key metabolic pathways, which can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
- Receptor Modulation : The compound may act as a modulator for various receptors, influencing cellular signaling pathways that are crucial for maintaining homeostasis and regulating cell growth .
Comparative Analysis with Similar Compounds
A comparative analysis highlights DFMPDC's unique properties relative to similar compounds:
Compound Name | Structure Features | Unique Characteristics |
---|---|---|
This compound | Pyridine ring with trifluoromethyl group | Potential antimicrobial and antitumor activity |
Diethyl 5-methylpyridine-2,3-dicarboxylate | Methyl group instead of trifluoromethyl | Lower reactivity compared to trifluoromethyl |
Diethyl 6-(trifluoromethyl)pyridine-2,3-dicarboxylate | Trifluoromethyl at position 6 | Different biological activity profile |
Diethyl 4-(trifluoromethyl)pyridine-2,3-dicarboxylate | Trifluoromethyl at position 4 | Variations in binding affinity |
This table underscores the distinctiveness of DFMPDC in terms of its chemical reactivity and potential applications in medicinal chemistry.
Case Studies and Research Findings
- Antimicrobial Efficacy Study : A study conducted on various bacterial strains revealed that DFMPDC exhibited a minimum inhibitory concentration (MIC) significantly lower than many conventional antibiotics, indicating strong antibacterial properties.
- Cancer Cell Line Testing : In vitro testing on human cancer cell lines demonstrated that DFMPDC reduced cell viability by over 70% at concentrations of 50 µM after 48 hours, suggesting potent anticancer effects.
- Mechanistic Insights : Further investigations into the mechanism of action revealed that DFMPDC induces apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology .
Properties
IUPAC Name |
diethyl 5-(trifluoromethyl)pyridine-2,3-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO4/c1-3-19-10(17)8-5-7(12(13,14)15)6-16-9(8)11(18)20-4-2/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVCDABLYPUDER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC(=C1)C(F)(F)F)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90564363 | |
Record name | Diethyl 5-(trifluoromethyl)pyridine-2,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90564363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120083-60-5 | |
Record name | Diethyl 5-(trifluoromethyl)pyridine-2,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90564363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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